Triundecanoin (CAS 13552-80-2) is a highly purified, saturated odd-chain medium-chain triglyceride (MCT) consisting of three undecanoic acid (C11:0) chains esterified to a glycerol backbone. In analytical chemistry, it is a critical, globally recognized reference material, specifically mandated as the internal standard in AOAC Official Method 996.06 for the gas chromatographic quantification of fatty acids in foods [1]. Beyond its role in lipidomics and regulatory compliance testing, triundecanoin is highly valued in metabolic research as an anaplerotic substrate. Because it is an odd-chain triglyceride, its beta-oxidation yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates—a metabolic pathway inaccessible to standard even-chain MCTs [2].
Substituting triundecanoin with common even-chain MCTs, such as tricaprin (C10:0) or trilaurin (C12:0), fundamentally compromises both analytical accuracy and metabolic functionality. In quantitative lipidomics and food testing, even-chain triglycerides occur naturally in high abundance within biological and food matrices (e.g., dairy fat is rich in capric acid). Using them as internal standards causes severe baseline interference and quantification errors, whereas triundecanoin's C11:0 chains are virtually absent in nature, ensuring a clean chromatographic background [1]. In metabolic applications, even-chain MCTs undergo beta-oxidation exclusively to acetyl-CoA, which is ketogenic. They fail to provide the terminal three-carbon propionyl-CoA residue required for anaplerosis (replenishing succinyl-CoA in the TCA cycle), making them useless for studies targeting TCA cycle restoration or gluconeogenesis [2].
Triundecanoin is the mandated internal standard for AOAC 996.06 because its odd-chain structure (C11:0) does not naturally occur in mammalian or plant food matrices. When compared to tricaprin (C10:0), which can constitute up to 4-8% of the fatty acids in dairy products, triundecanoin provides zero endogenous baseline interference during GC-FID or GC-MS analysis [1].
| Evidence Dimension | Endogenous matrix interference (natural abundance) |
| Target Compound Data | Triundecanoin: ~0% (Trace/Absent) |
| Comparator Or Baseline | Tricaprin (C10:0): High abundance (e.g., major component in milk fat) |
| Quantified Difference | Triundecanoin eliminates baseline overlap, enabling precise quantification of extracted lipids. |
| Conditions | Gas chromatography of food matrices (AOAC 996.06) |
Essential for laboratories conducting regulatory compliance testing for nutritional labeling, where matrix interference would invalidate total fat and trans fat quantification.
Unlike even-chain MCTs, the terminal beta-oxidation of triundecanoin yields propionyl-CoA, an anaplerotic precursor that converts to succinyl-CoA. In starvation models, rats fed a triundecanoin-rich diet maintained significantly higher liver glycogen and blood glucose levels, and exhibited lower blood ketone levels compared to controls fed standard even-chain lipids, demonstrating its unique ability to resist ketosis through TCA cycle replenishment [1].
| Evidence Dimension | Terminal beta-oxidation product |
| Target Compound Data | Triundecanoin: Yields anaplerotic propionyl-CoA (glucogenic) |
| Comparator Or Baseline | Tricaprin / Trilaurin: Yields exclusively acetyl-CoA (ketogenic) |
| Quantified Difference | Triundecanoin actively replenishes TCA cycle intermediates (succinyl-CoA), preventing severe ketosis. |
| Conditions | In vivo metabolic fasting models |
Crucial for researchers developing medical foods or therapies for metabolic disorders where TCA cycle intermediates are depleted.
Triundecanoin exhibits a melting point of 31.2 °C. Interestingly, despite having a longer carbon chain, its odd-chain structure causes it to melt at a temperature nearly identical to tricaprin (~31.5 °C) and significantly lower than the next even-chain homolog, trilaurin (46.5 °C)[1]. This non-linear thermal behavior allows it to be processed at lower temperatures.
| Evidence Dimension | Peak melting temperature (Tf) |
| Target Compound Data | Triundecanoin (C11:0): 31.2 °C |
| Comparator Or Baseline | Trilaurin (C12:0): 46.5 °C |
| Quantified Difference | Triundecanoin melts 15.3 °C lower than trilaurin, aligning closely with tricaprin. |
| Conditions | Differential Scanning Calorimetry (DSC) of highly pure triglycerides |
Enables the formulation of specialized lipid nanoparticles or phase-change materials at near-physiological temperatures without the high-heat processing required for trilaurin.
Triundecanoin is the optimal choice as an internal standard for the GC-FID or GC-MS determination of total, saturated, and trans fats in food matrices. Because its C11:0 chains do not occur naturally in foods, it ensures a clean chromatographic baseline, enabling precise regulatory compliance testing without the matrix interference seen with even-chain MCTs [1].
In in vivo metabolic research, triundecanoin is utilized as a specialized dietary lipid to study TCA cycle replenishment. Its ability to generate propionyl-CoA during beta-oxidation makes it a critical substrate for investigating gluconeogenesis, starvation resistance, and potential therapies for long-chain fatty acid oxidation disorders where even-chain ketogenic diets fail [2].
Due to its unique odd-chain thermal properties, triundecanoin melts at ~31.2 °C, significantly lower than its C12:0 counterpart trilaurin. This makes it highly suitable as a lipid excipient or phase-change material in thermosensitive hydrogels and solid lipid nanoparticles (SLNs) that require near-physiological melting transitions and low-heat manufacturability [3].
Irritant